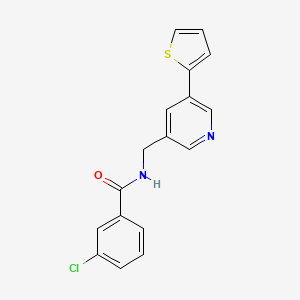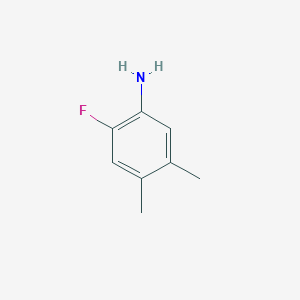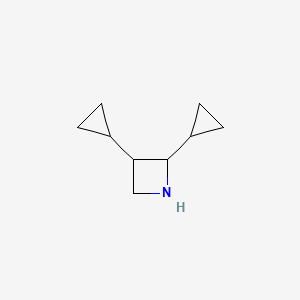
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pent-4-enamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first discovered in the early 1990s by researchers at the University of Basel, Switzerland, and has since been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Materials Science
- Photovoltaic Applications : Phenothiazine derivatives incorporating furan and thiophene linkers, akin to the compound , have been studied for their effectiveness in dye-sensitized solar cells (DSSCs). A study found that the use of furan as a conjugated linker significantly improved the solar energy-to-electricity conversion efficiency by over 24% compared to reference cells, highlighting the potential of such compounds in enhancing photovoltaic device performance (Se Hun Kim et al., 2011).
- Electrochromic Polymers : The electrochemical polymerization of monomers related to the target compound has been explored for producing electrochromic conducting polymers. These polymers exhibit low redox switching potentials and are stable in their conducting state, making them suitable for applications in smart windows and electronic displays (G. Sotzing et al., 1996).
Polymer Chemistry
- Biobased Polyesters : Research into 2,5-bis(hydroxymethyl)furan, which shares structural motifs with the target compound, has demonstrated its viability as a biobased diol for synthesizing polyesters. Enzymatically polymerized with various diacid ethyl esters, these furan-based polyesters have shown promising properties for sustainable materials, highlighting the potential for similar applications of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pent-4-enamide in creating environmentally friendly polymers (Yi Jiang et al., 2014).
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-2-3-6-14(17)16-11-15(18,12-7-9-20-10-12)13-5-4-8-19-13/h2,4-5,7-10,18H,1,3,6,11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGBKXKCUKGRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pent-4-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide](/img/structure/B2893704.png)


![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2893710.png)


![5-((3-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893715.png)
![2-oxo-N-(3-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl)-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2893716.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2893718.png)


![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride](/img/structure/B2893723.png)
